REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([C:7]2[S:8][C:9](Br)=[CH:10][CH:11]=2)=[CH:4][CH:3]=1.N#N.[NH4+].[Cl-].C(O[CH2:20][CH3:21])C>>[CH2:20]([C:4]1[CH:3]=[CH:2][S:6][C:5]=1[C:7]1[S:8][C:9]([C:9]2[S:8][C:7]([C:5]3[S:6][CH:2]=[CH:3][C:4]=3[CH2:9][CH2:10][CH2:11][CH2:7][CH2:20][CH3:21])=[CH:11][CH:10]=2)=[CH:10][CH:11]=1)[CH2:21][CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)C=1SC(=CC1)Br
|
Name
|
Ni(dppp)2Cl2
|
Quantity
|
0.084 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for about 20 hours
|
Duration
|
20 h
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with about 2×100 mL of CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phases combined are back washed with about 200 mL water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=C(SC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |